molecular formula C15H13N3O2S B6525801 3-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine CAS No. 1011686-86-4

3-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine

Cat. No.: B6525801
CAS No.: 1011686-86-4
M. Wt: 299.3 g/mol
InChI Key: WYOURGNCXGBJBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine features a pyridine core linked via a sulfanylmethyl (-SCH2-) bridge to a 1,3,4-oxadiazole ring substituted with a phenoxymethyl (-OCH2C6H5) group. This structure combines aromatic heterocycles (pyridine and oxadiazole) with a flexible sulfur-containing spacer, which may enhance bioactivity through improved solubility and binding interactions.

Properties

IUPAC Name

2-(phenoxymethyl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-2-6-13(7-3-1)19-10-14-17-18-15(20-14)21-11-12-5-4-8-16-9-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOURGNCXGBJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(O2)SCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods:

  • Industrial production may involve a streamlined version of the laboratory synthesis, focusing on optimizing yield and purity through advanced techniques like continuous flow chemistry, automation, and catalytic methods.

Types of Reactions:

  • Oxidation:

    • Converts the sulfanyl group to a sulfoxide or sulfone.

    • Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    • Conditions: Mild, room temperature.

  • Reduction:

    • Reduction of oxadiazole or pyridine rings.

    • Reagents: Sodium borohydride, lithium aluminum hydride

    • Conditions: Room temperature, inert atmosphere.

  • Substitution:

    • Aromatic substitution on the pyridine or phenyl rings.

    • Reagents: Various nucleophiles or electrophiles.

    • Conditions: Specific to the type of substitution.

Major Products:

  • The oxidation and reduction reactions produce sulfoxides, sulfones, alcohols, or reduced heterocycles.

  • Substitution reactions yield derivatives with different functional groups attached to the aromatic rings.

Chemistry:

  • As a precursor or intermediate in the synthesis of complex organic molecules.

  • Used in the study of sulfur and nitrogen heterocycles.

Biology:

  • Potential bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

  • Used in the study of enzyme inhibition and receptor binding.

Medicine:

  • As a lead compound in drug discovery for treating various diseases.

  • Modified derivatives might act as pharmaceuticals with specific therapeutic effects.

Industry:

  • Employed in the production of specialized materials, such as advanced polymers or organic semiconductors.

  • Used as a catalyst or a reagent in industrial chemical processes.

Mechanism of Action

  • Molecular Targets: Enzymes, receptors, DNA, or other cellular components.

  • Pathways Involved: The compound might inhibit enzymes by binding to active sites, interfere with receptor signaling pathways, or intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Physical and Structural Properties of Analogs
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target : 3-({[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine C16H14N3O2S2* ~356.43 Not reported Phenoxymethyl (C6H5OCH2-)
4-[5-({[5-(4-Ethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]pyridine C18H15N5O2S 365.20 129–130 4-Ethylphenyl
3-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine C14H11N3OS 269.32 Not reported Benzyl (C6H5CH2-)
2-Chloro-5-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine C15H12ClN3O2S 333.80 Not reported 4-Methoxyphenyl, Chloropyridine
2,6-Bis[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine C10H9N5O2S2 295.34 Not reported Bis-methylsulfanyl oxadiazoles

*Calculated based on substituents.

Key Observations :

  • Substituent Effects: The phenoxymethyl group in the target compound introduces an ether oxygen, enhancing polarity compared to benzyl (compound ) or alkyl-substituted analogs (e.g., compound ). This may improve aqueous solubility but reduce logP (lipophilicity) relative to non-polar substituents.
  • Molecular Weight: The target compound (~356 g/mol) is heavier than benzyl (269 g/mol ) and methoxyphenyl-chloropyridine analogs (334 g/mol ), aligning with its larger phenoxymethyl group.

Spectroscopic and Computational Data

Table 2: Spectral and Computational Comparisons
Compound / ID IR (cm⁻¹) NMR (δ ppm) logP Polar Surface Area (Ų)
Target Not reported Not reported ~2.5* ~50*
4-[5-({[5-(4-Ethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]pyridine 3090, 2958, 1603 1H-NMR: 1.22 (t, -CH3), 4.98 (s, -SCH2-) 3.5† 89.0†
3-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]pyridine Not reported Not reported 2.02 39.58
2-Chloro-5-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine Not reported 13C-NMR: 157.7 (C-O), 162.3 (C=N) ~2.8‡ ~70‡

*Predicted using substituent contributions. †Estimated via computational tools. ‡Inferred from structural analogs.

Key Observations :

  • IR Spectra : The ethylphenyl analog shows peaks at 3090 cm⁻¹ (aromatic C-H) and 1603 cm⁻¹ (C=N stretching), consistent with oxadiazole and pyridine moieties. The target compound would likely exhibit similar features.
  • logP: The benzyl analog has a logP of 2.02, while the phenoxymethyl group in the target may lower logP slightly (~2.5) due to increased polarity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.